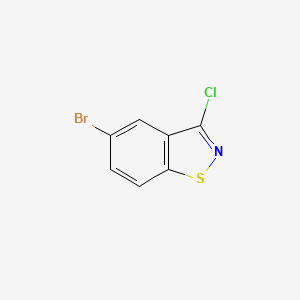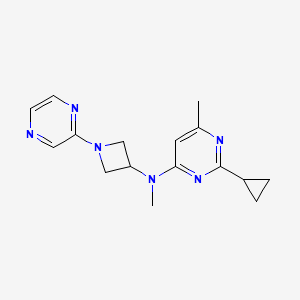
2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine, also known as CPYPA, is a novel compound that has drawn attention in the scientific community due to its potential therapeutic applications. The compound belongs to the family of pyrimidine derivatives, which have shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is not fully understood. However, studies have shown that 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine inhibits the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is involved in the synthesis of thymidine, which is required for DNA replication. Inhibition of DHFR leads to the depletion of thymidine, which ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been shown to have a wide range of biochemical and physiological effects. Studies have shown that 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine inhibits the activity of DHFR, which leads to the depletion of thymidine, resulting in cell death. 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has also been shown to induce apoptosis in cancer cells. Additionally, 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been shown to inhibit the growth of drug-resistant cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is its potential as an anticancer agent. 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Another advantage of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is its potential to treat drug-resistant cancer cells. However, one of the limitations of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is its multi-step synthesis process, which requires expertise in organic chemistry. Additionally, the mechanism of action of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for the research on 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine. One of the directions is to further investigate the mechanism of action of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine. Understanding the mechanism of action will help in identifying potential targets for the development of new drugs. Another direction is to investigate the potential of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine.
Méthodes De Synthèse
The synthesis of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine was first reported by a group of researchers in 2015. The synthesis involves the reaction of 2-cyclopropyl-N,6-dimethylpyrimidin-4-amine with 3-bromo-1-pyrazine followed by the reaction with 3-azetidinone. The final product is obtained after purification through column chromatography. The synthesis of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has shown promising results in various scientific research applications. One of the most significant applications of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is its potential as an anticancer agent. Studies have shown that 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has also been shown to be effective in treating drug-resistant cancer cells.
Propriétés
IUPAC Name |
2-cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-11-7-14(20-16(19-11)12-3-4-12)21(2)13-9-22(10-13)15-8-17-5-6-18-15/h5-8,12-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHPGMIZOMMDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N(C)C3CN(C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

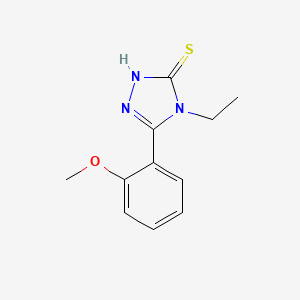
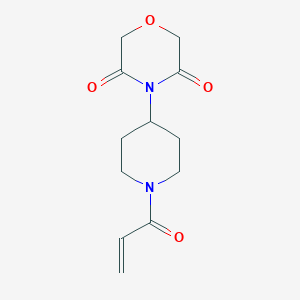
![6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2879909.png)
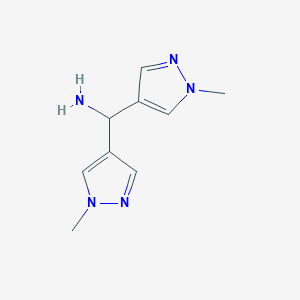
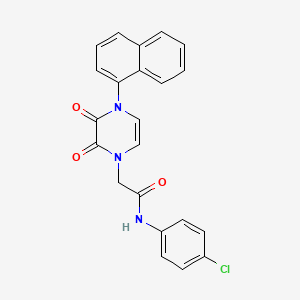

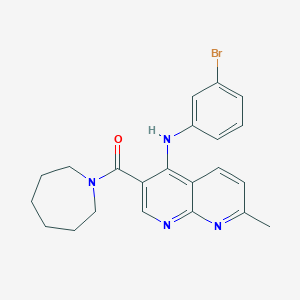
![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879914.png)
![N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2879917.png)
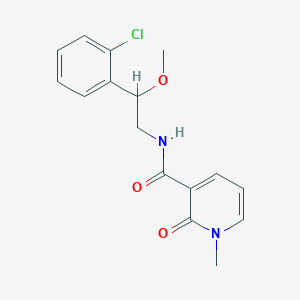
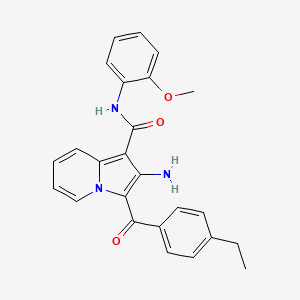
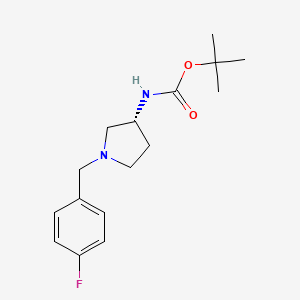
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2879922.png)
